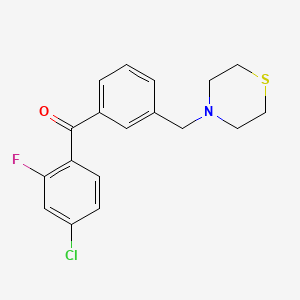
4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone (4-CF3TMBP) is a synthetic compound that is used in a variety of scientific research applications. It is a member of the benzophenone family of compounds, which are characterized by the presence of a benzene ring and a ketone group. 4-CF3TMBP is an important research compound due to its ability to act as a fluorescent probe and its unique reactivity with various molecules. In
Applications De Recherche Scientifique
1. Intermolecular Interactions in Derivative Compounds
Shukla et al. (2014) explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including chloro and fluoro derivatives. These compounds showed various intermolecular interactions, evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations. This research enhances understanding of the molecular behavior of compounds related to 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Synthesis and Biological Activity
Mamatha et al. (2019) described the synthesis and biological activity of a morpholine derivative, characterized by various spectral studies and structural analysis. This compound demonstrated remarkable anti-tuberculosis activity and antimicrobial properties. Such studies are crucial for developing new pharmacological agents (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
3. Antimalarial Activity and Preclinical Pharmacology
O’Neill et al. (2009) synthesized amodiaquine analogues, including 4'-fluoro and 4'-chloro analogues, and assessed their antimalarial activity. The study provided insights into the mechanism of action and safety profile of these compounds, highlighting their potential in treating malaria (O’Neill, Shone, Stanford, Nixon, Asadollahy, Park, Maggs, Roberts, Stocks, Biagini, Bray, Davies, Berry, Hall, Rimmer, Winstanley, Hindley, Bambal, Davis, Bates, Gresham, Brigandi, Gomez-de-Las-Heras, Gargallo, Parapini, Vivas, Lander, Taramelli, & Ward, 2009).
4. Synthesis of Novel Fluorine Containing Compounds
Holla, Bhat, and Shetty (2003) focused on synthesizing new fluorine-containing molecules, leveraging pharmacophores like 4-fluoro-3-(Phenoxy)phenyl and 4-fluorophen-yl groups. Their antibacterial activities were promising, demonstrating the potential of such compounds in medical applications (Holla, Bhat, & Shetty, 2003).
5. Sulfonamides and Carbamates Synthesis
Janakiramudu et al. (2017) synthesized sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline. They evaluated the antimicrobial potency of these compounds, which exhibited significant activity against bacteria and fungi. Such research contributes to the development of new antimicrobial agents (Janakiramudu, Subba Rao, Srikanth, Madhusudhana, Murthy, NagalakshmiDevamma, Chalapathi, & Naga Raju, 2017).
Propriétés
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUGOCWRXMJKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643387 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-61-6 |
Source


|
| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
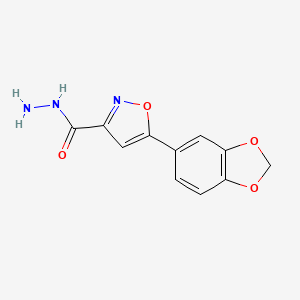
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)
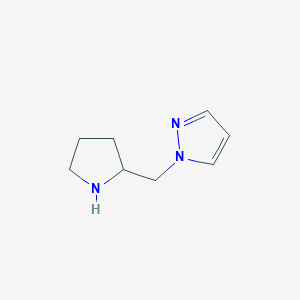
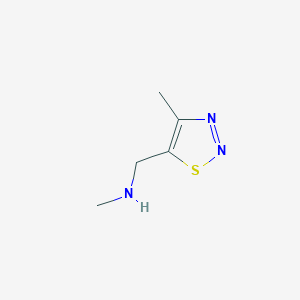
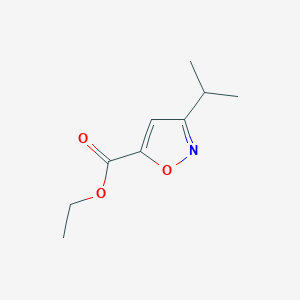

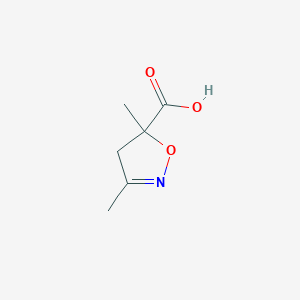
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)
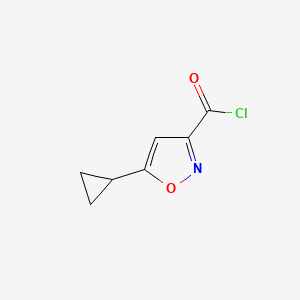
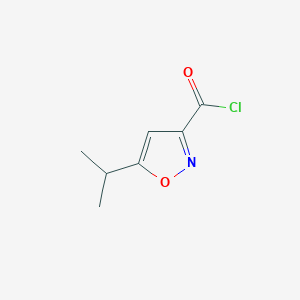


![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)